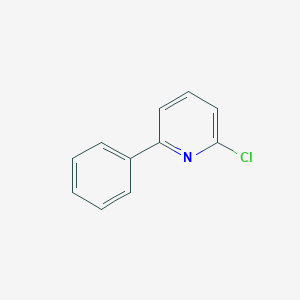

2-Chloro-6-phenylpyridine

概要

説明

Synthesis Analysis

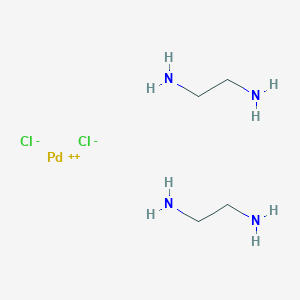

The synthesis of 2-Chloro-6-phenylpyridine derivatives and related compounds often involves palladium-catalyzed coupling reactions, cyclometalation processes, and substitutions at the pyridine ring. For instance, cyclometalated platinum(II) and palladium(II) complexes with 2,2'-bipyridyl ligands exhibit distinct square planar geometries and photophysical properties, highlighting the versatility of these synthetic routes (Schneider et al., 2009) (Lai et al., 2000).

Molecular Structure Analysis

Structural characterization of 2-Chloro-6-phenylpyridine derivatives has revealed complex geometries and bonding patterns, often influenced by the presence of various substituents. X-ray crystallography studies have provided detailed insights into their molecular structures, demonstrating how modifications in the pyridine and phenyl rings affect overall molecular geometry and stability. For example, the structures of cyclometalated complexes showcase distorted square planar geometries around metal centers, influenced by ligand coordination (Constable et al., 1990).

Chemical Reactions and Properties

2-Chloro-6-phenylpyridine and its derivatives participate in a variety of chemical reactions, including oxidative and reductive quenching processes, highlighting their reactive nature and potential as photocatalysts. These reactions are crucial for understanding the electronic properties and reactivity of such complexes, facilitating their application in light-harvesting systems and photoredox catalysis (Schneider et al., 2009).

科学的研究の応用

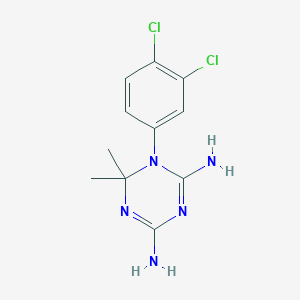

Herbicidal Activity

- Scientific Field : Agriculture and Chemistry

- Application Summary : 2-Chloro-6-phenylpyridine is used in the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity . These compounds were designed, synthesized, and identified via NMR and HRMS .

- Methods of Application : The herbicidal activities of these compounds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .

- Results : The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment . For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .

Arylation of Heterocyclic Scaffolds

- Scientific Field : Organic Chemistry

- Application Summary : 2-Chloro-6-phenylpyridine is used in a one-pot, concise protocol for highly regioselective ortho-selective mono arylation of 9-(pyridin-2-yl)-9H-carbazoles, 2-phenylpyridines, and 1-phenylpyrazoles .

- Methods of Application : This process employs Pd (II) catalysis, using diphenyliodonium chloride as an aryl source via C-H bond activation . This C–C bond formation methodology is applicable for a wide array of heterocyclic scaffolds to deliver desired arylated products in good yields .

- Results : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .

Synthesis of Pyrazole Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : 2-Chloro-6-phenylpyridine is used in the synthesis of novel pyrazole derivatives containing phenylpyridine moieties . These compounds were designed, synthesized, and identified via NMR and HRMS .

- Methods of Application : The herbicidal activities of these compounds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .

- Results : The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment .

Asymmetric Allylic Oxidation and Cyclopropanation

- Scientific Field : Organic Chemistry

- Application Summary : 2-Chloro-6-phenylpyridine is used in a one-pot, concise protocol for highly regioselective ortho-selective mono arylation of 9-(pyridin-2-yl)-9H-carbazoles, 2-phenylpyridines, and 1-phenylpyrazoles .

- Methods of Application : This process employs Pd (II) catalysis, using diphenyliodonium chloride as an aryl source via C-H bond activation .

- Results : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .

Insecticidal Activity

- Scientific Field : Agriculture and Chemistry

- Application Summary : 2-Chloro-6-phenylpyridine is used in the synthesis of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties . These compounds were designed and synthesized with Suzuki–Miyaura cross-coupling, nucleophilic .

- Methods of Application : The insecticidal activities of these compounds were evaluated against pests such as Mythimna separata, Aphis craccivora Koch, and Tetranychus cinnabarinus .

- Results : The bioassay revealed that a few compounds exhibited moderate insecticidal activities .

Asymmetric Allylic Oxidation and Cyclopropanation

- Scientific Field : Organic Chemistry

- Application Summary : 2-Chloro-6-phenylpyridine is used in a one-pot, concise protocol for highly regioselective ortho-selective mono arylation of 9-(pyridin-2-yl)-9H-carbazoles, 2-phenylpyridines, and 1-phenylpyrazoles .

- Methods of Application : This process employs Pd (II) catalysis, using diphenyliodonium chloride as an aryl source via C-H bond activation .

- Results : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAGJMFBUAHVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376537 | |

| Record name | 2-chloro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-phenylpyridine | |

CAS RN |

13382-54-2 | |

| Record name | 2-chloro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)

![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)